N1-cycloheptylethane-1,2-diamine
Overview
Description
N1-cycloheptylethane-1,2-diamine is an organic compound characterized by a cycloheptyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptylethane-1,2-diamine typically involves the reaction of cycloheptylamine with ethylene diamine under controlled conditions. One common method includes the use of a reductive amination process, where cycloheptanone is reacted with ethylene diamine in the presence of a reducing agent such as sodium borohydride . This reaction proceeds under mild conditions and yields the desired diamine compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diamine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, imines, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-cycloheptylethane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-cycloheptylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo various chemical transformations allows it to modulate different biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diamine: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
N,N’-Dimethylethylenediamine: Features two methyl groups attached to the nitrogen atoms.
Uniqueness
N1-cycloheptylethane-1,2-diamine is unique due to its larger cycloheptyl ring, which imparts different steric and electronic properties compared to its smaller-ring analogs.
Properties
IUPAC Name |
N'-cycloheptylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-7-8-11-9-5-3-1-2-4-6-9/h9,11H,1-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDAFDPNGOOAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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